N~2~,N~2~,N~4~,N~4~-Tetrakis(butoxymethyl)-6-phenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
N~2~,N~2~,N~4~,N~4~-Tetrakis(butoxymethyl)-6-phenyl-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds with a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~,N~4~,N~4~-Tetrakis(butoxymethyl)-6-phenyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 1,3,5-triazine-2,4-diamine with butoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atoms on the triazine ring with butoxymethyl groups. The phenyl group is introduced through a separate reaction step involving phenylation of the triazine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~2~,N~4~,N~4~-Tetrakis(butoxymethyl)-6-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced triazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxymethyl groups can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction may produce triazine amines. Substitution reactions can result in a wide range of substituted triazine derivatives.
Scientific Research Applications
N~2~,N~2~,N~4~,N~4~-Tetrakis(butoxymethyl)-6-phenyl-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of N2,N~2~,N~4~,N~4~-Tetrakis(butoxymethyl)-6-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties may be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N~2~,N~2~,N~4~,N~4~-Tetrakis(2-methoxyethyl)-6-phenyl-1,3,5-triazine-2,4-diamine
- N~2~,N~2~,N~4~,N~4~-Tetrakis(2-methoxyethyl)-N~6~-methyl-1,3,5-triazine-2,4,6-triamine
Uniqueness
N~2~,N~2~,N~4~,N~4~-Tetrakis(butoxymethyl)-6-phenyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of butoxymethyl groups enhances its solubility and reactivity, while the phenyl group contributes to its stability and potential bioactivity. Compared to similar compounds, it may exhibit different reactivity profiles and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
22411-29-6 |
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Molecular Formula |
C29H49N5O4 |
Molecular Weight |
531.7 g/mol |
IUPAC Name |
2-N,2-N,4-N,4-N-tetrakis(butoxymethyl)-6-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C29H49N5O4/c1-5-9-18-35-22-33(23-36-19-10-6-2)28-30-27(26-16-14-13-15-17-26)31-29(32-28)34(24-37-20-11-7-3)25-38-21-12-8-4/h13-17H,5-12,18-25H2,1-4H3 |
InChI Key |
YIFPRVPZBUUKHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCN(COCCCC)C1=NC(=NC(=N1)C2=CC=CC=C2)N(COCCCC)COCCCC |
Origin of Product |
United States |
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